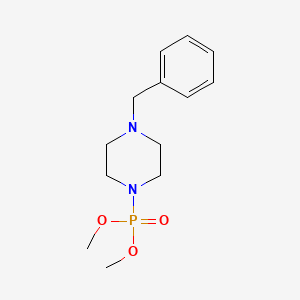
Dimethyl (4-benzylpiperazin-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl (4-benzylpiperazin-1-yl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It features a piperazine ring substituted with a benzyl group and a phosphonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl (4-benzylpiperazin-1-yl)phosphonate typically involves the reaction of 4-benzylpiperazine with dimethyl phosphite. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is generally performed in an inert solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions: Dimethyl (4-benzylpiperazin-1-yl)phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.
Reduction: The benzyl group can be reduced to a methyl group under hydrogenation conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are employed for hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Methyl-substituted piperazine derivatives.
Substitution: Various N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl (4-benzylpiperazin-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is investigated for its potential as a ligand in biochemical assays and as a precursor for biologically active molecules.
Medicine: Research explores its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Wirkmechanismus
The mechanism of action of Dimethyl (4-benzylpiperazin-1-yl)phosphonate involves its interaction with molecular targets such as enzymes or receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. Additionally, the piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter activity .
Vergleich Mit ähnlichen Verbindungen
- Dimethyl (4-phenylpiperazin-1-yl)phosphonate
- Dimethyl (4-methylpiperazin-1-yl)phosphonate
- Dimethyl (4-ethylpiperazin-1-yl)phosphonate
Comparison: Dimethyl (4-benzylpiperazin-1-yl)phosphonate is unique due to the presence of the benzyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets compared to similar compounds with different substituents on the piperazine ring .
Eigenschaften
CAS-Nummer |
89504-64-3 |
|---|---|
Molekularformel |
C13H21N2O3P |
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
1-benzyl-4-dimethoxyphosphorylpiperazine |
InChI |
InChI=1S/C13H21N2O3P/c1-17-19(16,18-2)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 |
InChI-Schlüssel |
GNWTWDCSGGTGTD-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(N1CCN(CC1)CC2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


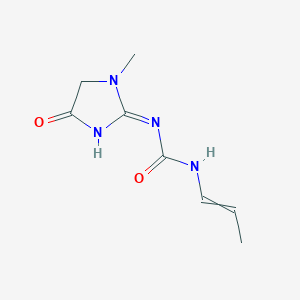
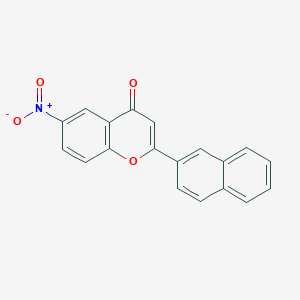
![8-(4-Chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B14379079.png)
![Phosphonic acid, [1-(2-furanyl)-3-oxobutyl]-, diethyl ester](/img/structure/B14379083.png)
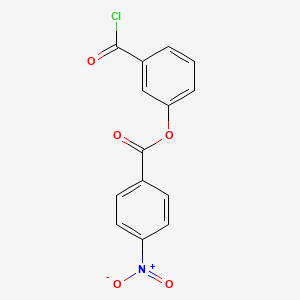
![{[(Pyridin-2-yl)sulfanyl]methylidene}propanedinitrile](/img/structure/B14379097.png)
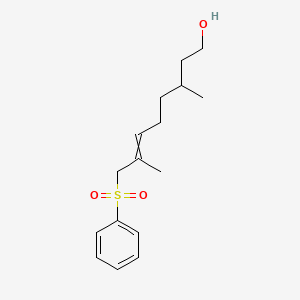
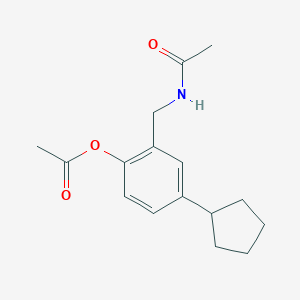
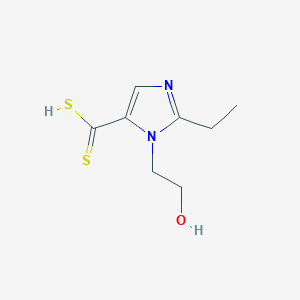
![7-[(1,4,5-Triphenyl-1H-imidazol-2-yl)oxy]heptanoic acid](/img/structure/B14379111.png)
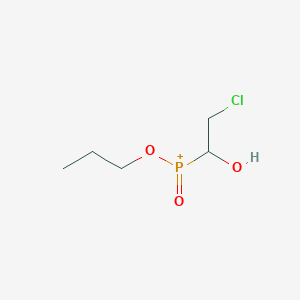
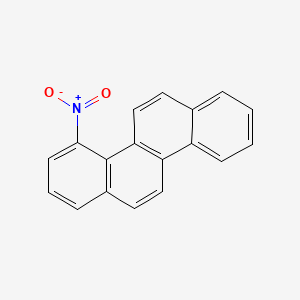
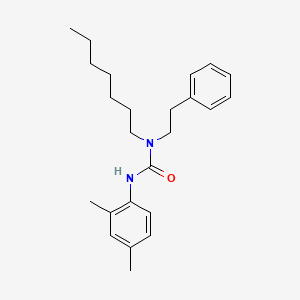
![1-[(But-2-en-1-yl)oxy]-3-(triphenyl-lambda~5~-phosphanylidene)propan-2-one](/img/structure/B14379143.png)
